molecular formula C17H16Cl2O B1360652 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-04-9

3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B1360652
CAS No.: 898781-04-9
M. Wt: 307.2 g/mol
InChI Key: CZSVZULBFBAFFI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct splitting patterns arising from its aromatic and aliphatic protons. The 3,5-dimethylphenyl group exhibits a singlet at δ 2.30–2.35 ppm for the methyl protons, while the dichlorophenyl ring shows coupled aromatic protons as doublets (δ 7.45–7.60 ppm, J = 8.5 Hz). The propanone backbone’s α-methylene protons resonate as a triplet (δ 3.10–3.25 ppm, J = 7.2 Hz) due to coupling with adjacent β-methylene groups.

¹³C NMR data further corroborate the structure:

  • Carbonyl carbon: δ 198–202 ppm
  • Aromatic carbons (Cl-substituted): δ 128–135 ppm
  • Methyl carbons: δ 21–23 ppm

Infrared (IR) Spectroscopy

The IR spectrum features a strong carbonyl stretch at 1,680–1,700 cm⁻¹, slightly redshifted compared to unsubstituted propiophenone due to electron-withdrawing chlorine atoms. C–Cl symmetric and asymmetric stretches appear at 550–600 cm⁻¹ and 650–700 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron ionization (EI-MS) yields a molecular ion peak at m/z 307.21 (M⁺), with characteristic fragmentation patterns:

  • Loss of CO (28 amu) from the carbonyl group: m/z 279
  • Cleavage of the β-methylene group: m/z 121 (C₆H₃Cl₂⁺)

Computational Chemistry Approaches for Electronic Structure Prediction

Density functional theory (DFT) calculations at the mPW1PW91/6-311G(d,p) level provide insights into the electronic structure and conformational stability of the compound. Key findings include:

  • HOMO-LUMO Gap : The energy gap (ΔE = 4.8 eV) indicates moderate reactivity, with the HOMO localized on the dichlorophenyl ring and the LUMO on the carbonyl group.
  • Electrostatic Potential Maps : Regions of high electron density (negative potential) are concentrated around the chlorine atoms, while the carbonyl oxygen exhibits partial positive charge.
  • Solvent Effects : Polar solvents like chloroform stabilize the s-trans conformation by 2.3 kcal/mol compared to the gas phase, as evidenced by IEFPCM solvent models.
Parameter Value
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.4
Dipole Moment (Debye) 3.8

Comparative Conformational Analysis with Substituted Propiophenone Derivatives

The conformational preferences of this compound were compared to derivatives with varying substituents:

Derivative Dominant Conformation Key Stabilizing Factor
3',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone s-trans Steric shielding from 2,6-methyl groups
2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone s-cis F–Hα hyperconjugation
Unsubstituted propiophenone s-trans Minimal steric hindrance

The 3,5-dimethylphenyl group in the target compound enforces a planar s-trans conformation, as steric repulsion between the methyl groups and the dichlorophenyl ring is minimized. This contrasts with fluoro-substituted analogs, where electronic effects dominate conformational preferences.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSVZULBFBAFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644917
Record name 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-04-9
Record name 1-Propanone, 1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Parameters and Yield Optimization

Parameter Typical Conditions Effect on Yield and Purity
Catalyst AlCl₃ (1.0 to 1.5 equiv) Essential for acylation; excess may cause side reactions
Temperature 0–5°C initially, then room temperature Low temp reduces side reactions, improves selectivity
Solvent Anhydrous dichloromethane or CS₂ Ensures catalyst activity and solubility
Molar Ratio (Acyl chloride : Aromatic) 1:1 to 1:1.2 Slight excess of aromatic substrate prevents polyacylation
Reaction Time 2–6 hours Sufficient for complete conversion
Atmosphere Nitrogen or argon Prevents moisture and oxidation

Typical yields for Friedel-Crafts acylation of substituted benzene rings to propiophenones range from 70% to 85% under optimized conditions. Purity is often confirmed by chromatographic and spectroscopic methods.

Characterization and Purification

Research Findings and Comparative Analysis

While direct literature specifically on 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone preparation is scarce, analogous propiophenone derivatives (e.g., 3',4'-dimethyl or 3',5'-dichloro variants) have been synthesized successfully using Friedel-Crafts acylation with similar parameters, confirming the robustness of this method for such compounds.

In comparison to other methods, Friedel-Crafts acylation remains the most practical and scalable approach, balancing yield, cost, and operational simplicity. Grignard and cross-coupling methods provide alternatives when specific functional group tolerance or regioselectivity is required but are less common for this target compound.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Disadvantages Typical Yield (%)
Friedel-Crafts Acylation 3,5-Dimethylbenzene + 3',4'-dichloropropiophenone acyl chloride AlCl₃, 0–5°C, anhydrous solvent Simple, scalable, good yield Requires moisture control, corrosive catalyst 70–85
Grignard Reaction 3,5-Dimethylphenylmagnesium bromide + acyl precursor Ether solvent, low temp High regioselectivity Sensitive to moisture, side reactions 60–75
Cross-Coupling Aryl halides + boronic acids with Pd catalyst Pd catalyst, base, inert atmosphere High selectivity, functional group tolerance Complex, costly, multi-step 50–70

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone with analogs differing in substituent positions, electronic properties, and biological or material applications.

Substituent Position and Electronic Effects

  • 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-55-7): This analog replaces the 3',4'-dichloro substituents with 3',5'-dichloro groups and introduces a thiomethyl (-SMe) group at the 2-position of the phenyl ring.
  • 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone (CAS: 898794-50-8): A positional isomer with methyl groups at the 2- and 4-positions instead of 3,5-dimethylphenyl. The reduced steric hindrance and altered electronic environment may impact crystallization behavior or biological activity .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Formula Key Properties Reference
This compound 3',4'-Cl; 3-(3,5-dimethylphenyl) C₁₇H₁₅Cl₂O Discontinued; used in synthetic chemistry
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 3',5'-Cl; 2-SMe C₁₆H₁₄Cl₂OS Enhanced lipophilicity; metal-binding potential
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl; hydroxynaphthalene C₁₉H₁₇NO₂ PET inhibition (IC₅₀ ~10 µM)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethylphenyl; trichloroacetamide C₁₀H₁₀Cl₃NO Dense π-stacking in crystal lattice
PAES with 3,5-dimethylphenyl pendants Bis(3,5-dimethylphenyl)methanone Polymer Hydroxide conductivity: 39.9–49.8 mS cm⁻¹

Research Findings and Implications

  • Substituent Position Sensitivity: The 3',4'-dichloro configuration in the target compound may hinder commercial synthesis compared to 3',5'-dichloro analogs, as seen in its discontinued status .
  • Electron-Withdrawing vs.
  • Structural Versatility: The 3,5-dimethylphenyl group is a recurring motif in herbicides, polymers, and crystallography studies, underscoring its utility in diverse applications .

Biological Activity

3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a propiophenone backbone with dichloro and dimethyl substitutions on the phenyl ring. Its molecular formula is C16H14Cl2O, and it has a molecular weight of approximately 305.19 g/mol. The structural characteristics significantly influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and methyl groups enhances its binding affinity to specific proteins, which can result in modulation of their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as neurotransmitter reuptake.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activity Data

Research has indicated that compounds structurally related to this compound exhibit diverse pharmacological properties. Below is a summary of findings from various studies:

StudyFindings
Chan et al. (2018)Investigated the inhibitory effects on dopamine transporters; similar compounds showed significant inhibition rates.
Gannon et al. (2021)Found that derivatives affected locomotor activity in rodent models, suggesting potential psychoactive properties.
Silva et al. (2022)Evaluated hepatotoxicity in vitro; some derivatives exhibited dose-dependent toxicity in liver cells.

Case Studies

  • Dopamine Transporter Inhibition : In a study by Kolanos et al., a derivative similar to this compound was shown to inhibit dopamine reuptake significantly, indicating potential for use in treating disorders like ADHD or depression.
  • Toxicological Assessment : Research conducted by Silva et al. assessed the hepatotoxicity of various derivatives in primary rat hepatocytes, revealing that certain substitutions increased cytotoxic effects.

Discussion

The biological activity of this compound appears promising based on its structural properties and preliminary research findings. However, detailed studies are needed to elucidate its exact mechanisms of action and therapeutic potentials.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Reactant of Route 2
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3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

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